2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one
Overview
Description
2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one typically involves the following steps:
Formation of Chalcone: The initial step involves the reaction of o-hydroxyacetophenone with 4-dimethylaminobenzaldehyde in the presence of a base such as piperidine. This reaction forms a chalcone intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its unique photophysical properties.
Medicine: Investigated for its anticancer, antimicrobial, and antioxidant activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one involves several pathways:
Fluorescent Probing: The compound undergoes excited-state intramolecular proton transfer (ESIPT), which is influenced by solvent polarity and results in fluorescence.
Tyrosinase Inhibition: It interacts with the active site of tyrosinase, inhibiting the enzyme’s activity and thus reducing melanin production.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one: Similar structure but lacks the benzo[h]chromen-4-one moiety.
4-dimethylamino-6,7-dimethoxy-4H-chromen-4-one: Contains additional methoxy groups, altering its chemical properties.
Uniqueness
2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one is unique due to its specific structural arrangement, which imparts distinct photophysical and biological properties. Its ability to act as a fluorescent probe and tyrosinase inhibitor sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-22(2)15-10-7-14(8-11-15)20-19(24)18(23)17-12-9-13-5-3-4-6-16(13)21(17)25-20/h3-12,24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVAZQRHGBRTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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